1,4-Dioxophthalazine-5-carboxylic acid
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Overview
Description
1,4-Dioxophthalazine-5-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phthalazine ring system with two oxo groups at positions 1 and 4, and a carboxylic acid group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxophthalazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phthalic anhydride with hydrazine to form phthalazine, followed by oxidation to introduce the oxo groups. The carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the cyclization and oxidation processes efficiently.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxophthalazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of additional oxo or hydroxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,4-Dioxophthalazine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxophthalazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: Similar in structure but lacks the oxo groups and the phthalazine ring system.
Phthalazine: Lacks the carboxylic acid group and oxo groups.
1,4-Dioxophthalazine: Similar but without the carboxylic acid group.
Uniqueness
1,4-Dioxophthalazine-5-carboxylic acid is unique due to the combination of the phthalazine ring system, oxo groups, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H4N2O4 |
---|---|
Molecular Weight |
204.14 g/mol |
IUPAC Name |
1,4-dioxophthalazine-5-carboxylic acid |
InChI |
InChI=1S/C9H4N2O4/c12-7-4-2-1-3-5(9(14)15)6(4)8(13)11-10-7/h1-3H,(H,14,15) |
InChI Key |
PFEWJWGTOSGGIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)N=NC2=O |
Origin of Product |
United States |
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